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molecular formula C10H13NO3 B8671544 1-Methyl-2-nitro-4-propoxybenzene CAS No. 877130-83-1

1-Methyl-2-nitro-4-propoxybenzene

Cat. No. B8671544
M. Wt: 195.21 g/mol
InChI Key: WCZYNYMYRMVSHM-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

Potassium carbonate (13.5 g, 0.098 mol) followed by 1-iodopropane (9.56 mL, 0.098 mol) were added to a solution of 4-methyl-3-nitro-phenol (15 g, 0.098 mol) in DMF (100 mL). The mixture was stirred for 5 hours and then partitioned between H2O and EtOAc. The organic layer was washed with satd NaHCO3, brine, dried over Na2SO4 and concentrated to a clear oil (17.5 g).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
9.56 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].I[CH2:8][CH2:9][CH3:10].[CH3:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20]>CN(C=O)C>[CH3:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][CH2:8][CH2:9][CH3:10])=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20] |f:0.1.2|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
9.56 mL
Type
reactant
Smiles
ICCC
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between H2O and EtOAc
WASH
Type
WASH
Details
The organic layer was washed with satd NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a clear oil (17.5 g)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CC1=C(C=C(C=C1)OCCC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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